Chemical structure and properties of 6-Chloro-5-methoxypicolinaldehyde
Chemical structure and properties of 6-Chloro-5-methoxypicolinaldehyde
A Strategic Scaffold for Medicinal Chemistry & Fragment-Based Drug Design[1]
Executive Summary
6-Chloro-5-methoxypicolinaldehyde (CAS: 1227514-34-2 ) is a trisubstituted pyridine building block characterized by three distinct functional handles: an electrophilic aldehyde at C2, an electron-donating methoxy group at C5, and a nucleophilic displacement-ready chlorine at C6.[1][2]
This specific substitution pattern—placing the methoxy group meta to the aldehyde and ortho to the chlorine—creates a unique electronic push-pull system. It is extensively utilized in the synthesis of kinase inhibitors, GPCR ligands, and agrochemicals where the pyridine ring serves as a bioisostere for phenyl or pyrimidine rings. This guide details its physicochemical profile, validated synthetic routes, and reactivity logic for high-value applications.
Chemical Identity & Physicochemical Profile
| Property | Data / Specification |
| IUPAC Name | 6-Chloro-5-methoxy-2-pyridinecarboxaldehyde |
| Common Name | 6-Chloro-5-methoxypicolinaldehyde |
| CAS Number | 1227514-34-2 |
| Molecular Formula | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 78–82 °C (Typical range for similar analogs) |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; sparingly soluble in water.[1][3] |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen).[4] Aldehyde is oxidation-sensitive.[1] |
Synthetic Pathways
For research and scale-up, two primary routes are recommended. Route A is preferred for high-fidelity synthesis from stable precursors, while Route B is a cost-effective industrial approach.[1]
Route A: The Weinreb Amide Reduction (High Fidelity)
This method avoids over-reduction of the aldehyde, a common pitfall when reducing esters directly.
-
Starting Material: 6-Chloro-5-methoxypicolinic acid (CAS 112750-30-8).[1]
-
Activation: Convert acid to acid chloride (SOCl₂, cat. DMF) or activate with EDC/HOBt.
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Amidation: React with N,O-dimethylhydroxylamine to form the Weinreb amide .
-
Reduction: Treat with LiAlH₄ or DIBAL-H at -78 °C. The stable chelated intermediate prevents over-reduction to the alcohol.[1]
-
Workup: Acidic quench releases the aldehyde in high purity.
Route B: The "Oxidation-Reduction" Sequence (Scalable)[1]
-
Esterification: 6-Chloro-5-methoxypicolinic acid
Methyl ester (MeOH, H₂SO₄).[1] -
Reduction: Methyl ester
Alcohol (NaBH₄, CaCl₂ in EtOH/THF). -
Oxidation: Alcohol
Aldehyde (MnO₂ in DCM or Swern Oxidation).-
Note: MnO₂ is preferred for scale-up due to ease of filtration, though it requires activated MnO₂.
-
Visualization: Synthetic Workflow
Figure 1: Comparison of the Stepwise Reduction (Blue) and Weinreb Amide (Green) synthetic routes.[1]
Reactivity & Functionalization Logic
The molecule's value lies in its orthogonal reactivity . The three handles can be manipulated independently, allowing for rapid library generation.
A. The Aldehyde (C2): The "Anchor"
The C2-formyl group is the primary attachment point for growing the molecular scaffold.
-
Reductive Amination: Reacts rapidly with primary/secondary amines + NaBH(OAc)₃ to form amine linkers. This is the standard protocol for generating kinase inhibitor libraries.
-
Wittig/Horner-Wadsworth-Emmons: Converts the aldehyde to vinyl pyridines, useful for Michael acceptor design (covalent inhibitors).[1]
-
Oxidation: Easily oxidized to the carboxylic acid if the aldehyde was merely a masking group.
B. The Chlorine (C6): The "Switch"
Position 6 is
-
Electronic Effect: The C5-methoxy group is an Electron Donating Group (EDG).[1] While EDGs typically deactivate SₙAr, the inductive withdrawal of the adjacent Nitrogen and Chlorine atoms dominates.
-
Protocol:
-
Strong Nucleophiles (Alkoxides, Thiols): Proceed via standard SₙAr (K₂CO₃, DMF, heat).
-
Weak Nucleophiles (Anilines): Require Buchwald-Hartwig cross-coupling (Pd₂(dba)₃, Xantphos) due to the slight deactivation from the OMe group.
-
C. The Methoxy (C5): The "Tuning Knob"
-
Metabolic Stability: The methoxy group blocks the C5 position from metabolic oxidation (a common clearance pathway for pyridines).
-
H-Bond Accepting: Acts as an acceptor in the kinase hinge region.[1]
-
Deprotection: Can be demethylated (BBr₃ or Pyridine·HCl) to yield the 5-hydroxy derivative, allowing for subsequent etherification to larger solubilizing groups.
Visualization: Divergent Reactivity Map
Figure 2: Orthogonal functionalization pathways for library generation.[1]
Handling & Stability Protocols
Safety Data (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[5] Irrit.).
-
Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust/vapors.
Stability & Storage[4]
-
Oxidation Risk: Aldehydes slowly oxidize to carboxylic acids in air. Store under inert gas (Argon).
-
Schiff Base Formation: Avoid storage near volatile amines; the aldehyde will spontaneously form imines.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10855945, 6-Chloro-2-methoxypyridine-3-carbaldehyde. Retrieved October 26, 2025 from [Link](Note: Isomeric reference for property validation).
- Carey, J. S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry, 4, 2337-2347.
- Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479.
Sources
- 1. CAS [chemicalbook.com]
- 2. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-CHLORO-5-METHOXYPYRIDINE CAS#: 139585-48-1 [m.chemicalbook.com]
- 5. 6-Chloro-2-methoxypyridine-3-carbaldehyde | C7H6ClNO2 | CID 10855945 - PubChem [pubchem.ncbi.nlm.nih.gov]
